molecular formula C20H25N5O4S B6556944 1-[3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanoyl]piperidine-4-carboxamide CAS No. 1040665-55-1

1-[3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B6556944
CAS No.: 1040665-55-1
M. Wt: 431.5 g/mol
InChI Key: YJXASKZMQCYBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core linked via a propanoyl chain to a 1,3-thiazol-4-yl moiety. The thiazole ring is substituted with a carbamoyl group attached to a 4-methoxyphenyl aromatic ring. The 4-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to non-substituted aryl groups, while the thiazole could contribute to hydrogen bonding or π-π stacking interactions in biological systems .

Properties

IUPAC Name

1-[3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-29-16-5-2-14(3-6-16)22-19(28)24-20-23-15(12-30-20)4-7-17(26)25-10-8-13(9-11-25)18(21)27/h2-3,5-6,12-13H,4,7-11H2,1H3,(H2,21,27)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXASKZMQCYBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a thiazole moiety, and a methoxyphenyl group, contributing to its biological activity. The structural formula can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, thereby modulating biochemical processes.
  • Receptor Modulation : The compound could interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways.

Anticancer Activity

Recent studies have shown that compounds similar to 1-[3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanoyl]piperidine-4-carboxamide exhibit anticancer properties. For instance, derivatives with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines through proteasome inhibition and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against various bacterial strains. In vitro studies have reported moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and urinary tract infections, respectively. The IC50 values for these interactions suggest significant potency compared to standard inhibitors .

Study 1: Anticancer Efficacy

A study published in 2020 explored the anticancer efficacy of thiazole-containing compounds similar to the target compound. The results indicated that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting cell proliferation through targeted enzyme inhibition .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of thiazole derivatives. The study found that the synthesized compounds exhibited varying degrees of activity against different bacterial strains, with some showing potential as lead compounds for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
Compound AAnticancerProteasome5.3
Compound BAntimicrobialAChE2.14
Compound CAntimicrobialUrease1.21

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, linkers, and heterocyclic systems, influencing their physicochemical and pharmacological profiles. Key comparisons are outlined below:

Table 1: Structural Comparison of Analogs

Compound Name Key Structural Features Source
Target Compound Piperidine-4-carboxamide, propanoyl linker, 1,3-thiazol-4-yl with 4-methoxyphenyl urea N/A
1-(3-(4-Chlorophenyl)propanoyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide 4-Chlorophenyl substituent; pyridyl-ethyl group instead of thiazole
1-(2-{[(4-Bromo-2-chlorophenyl)carbamoyl]amino}acetyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide Acetyl linker; 4-bromo-2-chlorophenyl urea substituent
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide Sulfonamide group; 4-methoxyphenoxy-piperidine linker
1-[(6-Methyl-4-oxopyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid Pyrazolo-pyrazinone core; carboxylic acid instead of carboxamide

Key Observations

Substituent Effects on Bioactivity The 4-methoxyphenyl group in the target compound and may improve membrane permeability compared to the 4-chlorophenyl analog in . Halogenated aryl groups (e.g., 4-bromo-2-chlorophenyl in ) often enhance target binding but may increase toxicity .

Linker Modifications A propanoyl linker (target compound) provides greater conformational flexibility than the acetyl linker in , which might affect binding kinetics and metabolic stability.

Core Heterocycles The piperidine-4-carboxamide core is conserved across analogs, suggesting its role as a pharmacophore. However, replacement with a pyrazolo-pyrazinone in shifts the electronic profile, possibly reducing solubility due to the carboxylic acid group .

Synthetic Routes

  • Synthesis of the target compound may follow methods similar to , where piperidine-4-carboxylic acid derivatives are generated via hydrolysis and acidification. The thiazole urea moiety could be introduced through carbodiimide-mediated coupling .

Table 2: Hypothetical Pharmacokinetic Comparison

Property Target Compound Compound Compound
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher due to Cl) ~2.8 (Br/Cl increase)
H-Bond Acceptors 8 7 9
Solubility Moderate (urea + thiazole) Low (chlorophenyl) Low (halogenated aryl)

Research Implications

  • Thiazole-containing analogs in are linked to antibacterial effects, implying possible dual therapeutic applications.
  • Optimization Opportunities: Replacing the 4-methoxyphenyl group with a fluorinated aryl (e.g., 4-fluorophenyl) could balance lipophilicity and metabolic stability. Shortening the propanoyl linker might reduce off-target interactions.

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Formation

A prevalent method involves reacting 3-(4-methoxyphenyl)propionic acid with thionyl chloride (SOCl₂) in toluene at 65°C for 4 hours, achieving quantitative conversion to the acyl chloride. The reaction proceeds via nucleophilic substitution, where thionyl chloride acts as both a chlorinating agent and a solvent. Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via distillation or direct use in subsequent steps.

Key Conditions :

  • Solvent : Toluene

  • Temperature : 65°C

  • Reagent Ratio : 1:1.2 (acid:SOCl₂)

  • Yield : 100%

Oxalyl Chloride with Catalytic DMF

An alternative approach employs oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). This method is advantageous for moisture-sensitive reactions, as DMF accelerates the reaction by generating an acylium ion intermediate. The reaction is typically complete within 2 hours at room temperature.

Key Conditions :

  • Solvent : Dichloromethane

  • Catalyst : 1 drop DMF

  • Temperature : 20°C

  • Reagent Ratio : 1:1.2 (acid:oxalyl chloride)

  • Yield : 95–98%

Thiazole Ring Formation with Urea Substituent

The 2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl moiety is constructed via Hantzsch thiazole synthesis, which involves cyclization of thiourea derivatives with α-halo ketones.

Synthesis of Thiourea Intermediate

4-Methoxyphenylurea is prepared by reacting 4-methoxyaniline with potassium cyanate in acidic conditions. This intermediate is then treated with bromoacetyl bromide to form α-bromoacetylurea, which undergoes cyclization with thiourea to yield the thiazole core.

Key Reaction :

4-Methoxyaniline+KOCNHCl4-MethoxyphenylureaBrCH₂COBrα-Bromoacetylurea\text{4-Methoxyaniline} + \text{KOCN} \xrightarrow{\text{HCl}} \text{4-Methoxyphenylurea} \xrightarrow{\text{BrCH₂COBr}} \alpha\text{-Bromoacetylurea}
α-Bromoacetylurea+ThioureaEtOH, ΔThiazole Urea\alpha\text{-Bromoacetylurea} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole Urea}

Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Yield : 60–70%

Coupling of Thiazole Urea to Propanoyl Chloride

The thiazole urea is coupled to 3-(4-methoxyphenyl)propanoyl chloride via nucleophilic acyl substitution. Pyridine is employed as a base to neutralize HCl, enhancing reaction efficiency.

Procedure :

  • Dissolve thiazole urea (1 equiv) in anhydrous DCM.

  • Add 3-(4-methoxyphenyl)propanoyl chloride (1.1 equiv) dropwise under nitrogen.

  • Stir at room temperature for 12 hours.

  • Quench with ice water, extract with DCM, and purify via column chromatography (petroleum ether:ethyl acetate = 3:1).

Yield : 75–80%

Synthesis of Piperidine-4-carboxamide

Piperidine-4-carboxylic acid is converted to its carboxamide via a two-step process:

Activation as Acyl Chloride

The carboxylic acid is treated with oxalyl chloride in DCM to form piperidine-4-carbonyl chloride.

Conditions :

  • Reagent : Oxalyl chloride (1.2 equiv)

  • Catalyst : DMF (1 drop)

  • Temperature : 20°C

  • Time : 5 hours

Ammonolysis to Carboxamide

The acyl chloride is reacted with concentrated ammonium hydroxide at 0°C to form the carboxamide.

Piperidine-4-carbonyl chloride+NH₄OHDCM, 0°CPiperidine-4-carboxamide\text{Piperidine-4-carbonyl chloride} + \text{NH₄OH} \xrightarrow{\text{DCM, 0°C}} \text{Piperidine-4-carboxamide}

Yield : 85–90%

Final Coupling to Assemble the Target Molecule

The propanoyl-thiazole intermediate is coupled to piperidine-4-carboxamide using a peptide coupling agent such as HATU or EDCI.

Procedure :

  • Activate the propanoyl-thiazole carboxylic acid (if present) with EDCI and HOBt in DMF.

  • Add piperidine-4-carboxamide (1 equiv) and stir at room temperature for 24 hours.

  • Purify via reverse-phase HPLC.

Yield : 65–70%

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)
Thionyl Chloride RouteSOCl₂, Toluene10095
Oxalyl Chloride Route(COCl)₂, DMF9897
Hantzsch ThiazoleThiourea, BrCH₂COBr7090

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?

Key parameters include:

  • Temperature control : Reactions involving thiazole and carboxamide moieties often require precise thermal conditions (e.g., 50–80°C) to avoid side reactions .
  • pH modulation : Acidic or neutral conditions (pH 5–7) are critical during carbamoylation steps to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst use : Amine bases (e.g., triethylamine) or palladium catalysts may accelerate coupling reactions .

Q. Which analytical techniques are most suitable for characterizing this compound and its intermediates?

Technique Purpose Example Application
HPLC Purity assessmentQuantify residual solvents and byproducts
NMR Structural confirmationAssign thiazole C-H (δ 7.2–7.5 ppm) and piperidine protons (δ 1.5–3.0 ppm)
Mass Spectrometry Molecular weight validationConfirm [M+H]+ ion matching theoretical mass (±0.05 Da)
FT-IR Functional group analysisDetect carboxamide C=O stretch (~1650 cm⁻¹)

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with target proteins (e.g., kinases, GPCRs) .
  • Molecular docking : Simulate binding affinities of the 4-methoxyphenyl-thiazole moiety to active sites, leveraging software like AutoDock Vina .
  • QSAR studies : Corrogate structural features (e.g., substituents on the piperidine ring) with bioactivity data to prioritize synthetic targets .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) that may interfere with results .
  • Target engagement assays : Employ SPR (surface plasmon resonance) to confirm direct binding to the intended target .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Core modifications : Vary the 4-methoxyphenyl group (e.g., replace with 4-chlorophenyl or fluorophenyl) to assess impact on solubility and target affinity .
  • Side-chain tuning : Introduce alkyl or aryl groups to the piperidine carboxamide to modulate lipophilicity (logP) .
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate metabolic stability .

Methodological Considerations

Q. What experimental protocols mitigate challenges in isolating intermediates during multi-step synthesis?

  • Workflow :
    • Step 1 : Thiazole formation via Hantzsch synthesis (thiourea + α-haloketone, 60°C, 12h) .
    • Step 2 : Piperidine coupling using EDC/HOBt in DMF, monitored by TLC (Rf = 0.3–0.5) .
    • Step 3 : Purification via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) .
  • Critical note : Protect carboxamide groups with Boc during acidic steps to prevent decomposition .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Buffer stability : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via HPLC .
  • Plasma stability : Use human plasma (37°C, 1h) with LC-MS to detect esterase-mediated hydrolysis .
  • Light sensitivity : Store in amber vials; assess photodegradation via UV-Vis spectroscopy (λmax = 270 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.